N-methyl-2-phenyl-4-quinolinecarboxamide belongs to the class of 2-phenyl-4-quinolinecarboxamides. These compounds are characterized by a quinoline ring structure substituted at the 2-position with a phenyl group and at the 4-position with a carboxamide group. They have garnered significant interest in scientific research due to their potential as antagonists for the human neurokinin-3 receptor (hNK-3). []
N-methyl-2-phenylquinoline-4-carboxamide is a compound belonging to the quinoline family, which is characterized by its fused aromatic rings and diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and carboxylic acids. The synthesis methods often utilize starting materials such as aniline, 2-nitrobenzaldehyde, and pyruvic acid, leading to derivatives that exhibit significant biological activity .
N-methyl-2-phenylquinoline-4-carboxamide is classified as a quinoline derivative and more specifically as an amide, due to the presence of the carboxamide functional group. Quinoline compounds are widely recognized for their pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The synthesis of N-methyl-2-phenylquinoline-4-carboxamide typically involves several key steps:
For example, one method details the use of trifluoroacetic acid as a catalyst in ethanol media for the formation of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, which can then be converted into the target compound through subsequent reactions .
N-methyl-2-phenylquinoline-4-carboxamide features a quinoline ring system with a phenyl group and a carboxamide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound has a molecular weight of approximately 250.30 g/mol. The structure can be visualized through its chemical representation, highlighting the arrangement of atoms within the molecule.
N-methyl-2-phenylquinoline-4-carboxamide can participate in various chemical reactions:
The amidation reaction typically requires activating agents such as coupling reagents (e.g., DCC or EDC) to facilitate the formation of the amide bond efficiently .
N-methyl-2-phenylquinoline-4-carboxamide acts primarily as an inhibitor of histone deacetylases. By binding to HDACs, it prevents the removal of acetyl groups from histones, leading to increased acetylation levels that result in altered gene expression patterns associated with cell proliferation and apoptosis.
Studies have shown that certain derivatives exhibit significant inhibitory activity against HDACs, making them promising candidates for cancer treatment .
N-methyl-2-phenylquinoline-4-carboxamide is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dichloromethane.
The compound is stable under standard laboratory conditions but may undergo decomposition when exposed to strong acids or bases. Its melting point and boiling point data are essential for practical applications in synthesis and formulation.
N-methyl-2-phenylquinoline-4-carboxamide has several notable applications:
The quinoline nucleus—a fused bicyclic structure combining benzene and pyridine rings—represents one of medicinal chemistry’s most privileged scaffolds. Its versatility is evidenced by >100 FDA-approved drugs spanning antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors (bosutinib, lenvatinib) [3] [6]. Quinoline-based drugs collectively generate billions in annual revenue, underscoring their clinical and commercial impact. The scaffold’s success originates from:
Table 1: Clinically Approved Quinoline-Based Drugs and Key Structural Features
Drug Name | Target/Indication | Quinoline Substitution Pattern | Key Structural Feature |
---|---|---|---|
Cabozantinib | c-Met/VEGFR (Thyroid cancer) | C4-Carboxamide, C2-Aryl | Cyclopropane-1,1-dicarboxamide linker |
Bosutinib | Abl kinase (CML) | C4-Anilino, C2-Methoxy | Dimethylaminopropoxy side chain |
Chloroquine | Hemozyme (Malaria) | C4-Diethylaminopentyl, C7-Cl | Diamine side chain |
Ciprofloxacin | DNA gyrase (Bacterial infections) | C3-Carboxy, C4-keto, C6-F | Piperazinyl group |
The 2-phenylquinoline-4-carboxamide motif has emerged as a pharmacophoric "master key" due to its dual capacity for target binding and pharmacokinetic optimization:
N-Methylation of quinoline-4-carboxamides represents a strategic maneuver to fine-tune drug-like properties without compromising bioactivity:
Table 2: Impact of N-Methyl Substitution on Quinoline-4-Carboxamide Properties
Property | Non-Methylated Analog | N-Methylated Analog | Change (%) |
---|---|---|---|
Metabolic Stability (Mouse Clᵢₙᵥ, mL/min/g) | 8.7 | 2.1 | −76% |
Aqueous Solubility (μM) | 89 | 210 | +136% |
PAMPA Permeability (×10⁻⁶ cm/s) | 8.2 | 15.6 | +90% |
HDAC3 Inhibition (IC₅₀, μM) | 0.38 | 0.29 | −24% |
The trajectory of quinoline-4-carboxamide development—from historical antimalarials to targeted therapies—illustrates how strategic modifications like N-methylation resolve pharmacokinetic bottlenecks while amplifying target engagement. As structural biology and computational modeling advance, this scaffold remains a fertile platform for precision drug design.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5